N-(3-Chlorophenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine
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Overview
Description
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is an organic compound that features a propanoic acid backbone with a 3-chlorophenyl and a tosylamino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid typically involves the following steps:
Formation of the Tosylamino Intermediate: The tosylation of an amine group is achieved by reacting the amine with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with 3-Chlorophenyl Group: The tosylamino intermediate is then coupled with a 3-chlorophenyl group using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of tosylamino derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid involves its interaction with specific molecular targets. The tosylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The 3-chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)propanoic acid: Lacks the tosylamino group, which may result in different biological activity.
3-(N-(4-chlorophenyl)-N-tosylamino)propanoic acid: Similar structure but with a 4-chlorophenyl group, which can affect its reactivity and interactions.
3-(N-(3-bromophenyl)-N-tosylamino)propanoic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
Uniqueness
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is unique due to the presence of both the 3-chlorophenyl and tosylamino groups, which confer specific chemical and biological properties
Properties
CAS No. |
66737-56-2 |
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Molecular Formula |
C16H16ClNO4S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-(3-chloro-N-(4-methylphenyl)sulfonylanilino)propanoic acid |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-5-7-15(8-6-12)23(21,22)18(10-9-16(19)20)14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,19,20) |
InChI Key |
DTAFRSSVBSUCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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